molecular formula C23H22FN3O B5237040 2-(2-fluorophenyl)-N-[2-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide

2-(2-fluorophenyl)-N-[2-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide

Cat. No.: B5237040
M. Wt: 375.4 g/mol
InChI Key: XZKVALJFGMYYTA-UHFFFAOYSA-N
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Description

2-(2-fluorophenyl)-N-[2-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a fluorophenyl group, a pyridinylmethyl group, and an isoquinolinyl group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenyl)-N-[2-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the fluorophenyl and pyridinylmethyl precursors, followed by a series of reactions such as nucleophilic substitution, condensation, and cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenyl)-N-[2-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions often involve specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines .

Scientific Research Applications

2-(2-fluorophenyl)-N-[2-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-N-[2-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-fluorophenyl)-N-[2-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(2-fluorophenyl)-N-[2-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O/c24-22-6-2-1-5-19(22)13-23(28)26-21-8-7-18-9-11-27(16-20(18)12-21)15-17-4-3-10-25-14-17/h1-8,10,12,14H,9,11,13,15-16H2,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZKVALJFGMYYTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)CC3=CC=CC=C3F)CC4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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